CYP17A1 Inhibitory Potency: Abiraterone vs. Ketoconazole Ki Comparison
Abiraterone demonstrates significantly greater CYP17A1 inhibitory potency compared to the first-generation antifungal agent ketoconazole, which was previously used off-label for androgen suppression. In head-to-head enzyme kinetic analysis using yeast microsomes expressing human CYP17A1, abiraterone exhibited a Ki value of 27 nM for 17α-hydroxylase activity, representing approximately 3.6-fold greater potency than ketoconazole (Ki = 98 nM) [1]. This potency advantage supports abiraterone's superior clinical efficacy and reduced dosing requirements relative to ketoconazole [2].
| Evidence Dimension | CYP17A1 17α-hydroxylase inhibition potency (Ki) |
|---|---|
| Target Compound Data | 27 nM |
| Comparator Or Baseline | Ketoconazole: 98 nM |
| Quantified Difference | 3.6-fold lower Ki (greater potency) |
| Conditions | Yeast microsomes expressing human CYP17A1 and POR, incubated with 0.4–40 μM progesterone, inhibitor concentration 10-20 nM (abiraterone) or 1000 nM (ketoconazole) |
Why This Matters
Higher CYP17A1 inhibitory potency enables effective androgen suppression at clinically achievable doses and correlates with improved survival outcomes in mCRPC patients.
- [1] Pinto-Bazurco Mendieta MAE, et al. A-ring modified steroidal azoles retaining similar potent and slowly reversible CYP17A1 inhibition as abiraterone. PMC4272579. Figure 4. View Source
- [2] Attard G, et al. CYP17 inhibition as a hormonal strategy for prostate cancer. Nat Clin Pract Urol. 2008;5(11):610-620. View Source
